Isopropylphenyl phosphate chemical structure and molecular weight
Isopropylphenyl phosphate chemical structure and molecular weight
Chemical Architecture, Synthesis Dynamics, and Toxicological Profiling
Executive Summary
This technical guide provides a high-resolution analysis of Isopropylphenyl Phosphate (IPP), specifically focusing on the industrial mixture known as Isopropylated Triphenyl Phosphate (IPPP) . While often referred to as a single entity, IPP is a complex reaction mixture comprising various degrees of alkylation. This guide deconstructs its molecular weight distribution, synthesis pathways, and critical neurotoxicological implications (OPIDN), serving as a reference for researchers in polymer stabilization and toxicology screening.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Commercially available "Isopropylphenyl phosphate" (CAS 68937-41-7) is not a discrete molecule but a homologous series of phosphate esters. The "pure" tris-substituted species is Tris(4-isopropylphenyl) phosphate , but industrial formulations are mixtures designed to balance viscosity and flame retardancy.
Structural Homology and Molecular Weight
The alkylation of the phenyl rings shifts the molecular weight (MW) significantly. Researchers must account for this polydispersity when calculating stoichiometry or analyzing mass spectra.
Table 1: Molecular Weight Distribution of IPP Homologues
| Chemical Species | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS No.[1][2][3][4] (Specific) |
| Triphenyl Phosphate (Base) | TPP | 326.29 | 115-86-6 | |
| (2/4-Isopropylphenyl) Diphenyl Phosphate | Mono-IPP | 368.37 | 28108-99-8 | |
| Bis(isopropylphenyl) Phenyl Phosphate | Di-IPP | 410.45 | 69500-29-4 | |
| Tris(4-isopropylphenyl) Phosphate | Tri-IPP | 452.53 | 26967-76-0 |
Note: The commercial mixture (CAS 68937-41-7) typically has an average MW between 370 and 420 Da, depending on the degree of isopropylation.
Chemical Structure Logic
The core structure consists of a central phosphorus atom double-bonded to oxygen (
-
Steric Implication: The position of the isopropyl group is the primary determinant of toxicity. Ortho-substitution creates steric hindrance around the phosphate ester bond, inhibiting enzymatic hydrolysis (detoxification).
Part 2: Synthesis & Manufacturing Dynamics[1]
The synthesis of IPP follows a two-stage industrial protocol. Understanding this pathway is crucial for identifying impurities (such as unreacted phenol or neurotoxic ortho-isomers).
Reaction Mechanism
-
Friedel-Crafts Alkylation: Phenol is alkylated with propylene using an acid catalyst (e.g., aluminum chloride or zeolites) to form isopropylphenols.
-
Phosphorylation: The resulting mixture of phenols is reacted with Phosphorus Oxychloride (
).
Synthesis Workflow Visualization
Figure 1: Industrial synthesis pathway of Isopropylphenyl Phosphate, highlighting the origin of isomer complexity.
Part 3: Analytical Characterization Protocol
For drug development and environmental monitoring, distinguishing between the isomers is critical due to their varying toxicity profiles. The following GC-MS protocol is a self-validating system using deuterated internal standards.
Protocol: GC-MS Quantification of IPP Isomers[1][6]
Objective: Quantify specific IPP homologues and screen for TPP impurities.
Reagents:
-
Solvent: Ethyl Acetate (Suprasolv grade).
-
Internal Standard (ISTD):
-Triphenyl Phosphate (TPP- ) or Tributyl phosphate- . -
Calibration Standards: Commercial IPP mixture (known % P) and pure TPP.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 100 mg of sample matrix (e.g., polymer, dust, tissue).
-
Spike with 50 µL of ISTD solution (10 µg/mL).
-
Extract with 5 mL Ethyl Acetate via ultrasonication (20 min,
C to prevent degradation). -
Centrifuge (3000 rpm, 5 min) and transfer supernatant to a GC vial.
-
-
GC-MS Configuration (Agilent 7890/5977 or equivalent):
-
Column: DB-5MS or HP-5MS (30m
0.25mm 0.25µm). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Temperature Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 200°C.
-
Ramp 5°C/min to 300°C.
-
Hold 5 min.
-
-
-
Mass Spectrometry Parameters (EI Mode):
-
Data Validation (Self-Check):
-
Retention Time Locking: The elution order must be TPP
Mono-IPP Di-IPP Tri-IPP. -
Isomer Resolution: Ensure baseline separation between ortho-substituted and para-substituted isomers (Ortho isomers typically elute earlier due to lower boiling points caused by steric shielding).
-
Part 4: Toxicology & Safety Profile (The "Ortho-Effect")[1]
For scientists in drug development, the critical safety concern with organophosphates is Organophosphate-Induced Delayed Neurotoxicity (OPIDN) . Unlike acute cholinergic toxicity (AChE inhibition), OPIDN causes axonal degeneration weeks after exposure.
Mechanism of Action
The toxicity of IPP is strictly structure-dependent. The "Ortho-Effect" dictates that isomers with an isopropyl group in the ortho position (2-isopropylphenyl) are significantly more neurotoxic than meta or para isomers.
-
Detoxification Failure: Para-isomers are easily hydrolyzed by mammalian A-esterases (paraoxonases) in the liver.
-
Neurotoxic Activation: Ortho-isomers sterically hinder A-esterases. This allows the molecule to survive first-pass metabolism and bind to Neuropathy Target Esterase (NTE) in neural tissue, leading to axonopathy.
Neurotoxicity Pathway Visualization
Figure 2: The "Ortho-Effect" in IPP neurotoxicity. Steric hindrance prevents detoxification, allowing NTE inhibition.
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Tris(isopropylphenyl) phosphate (CID 75628).[10] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Tris(isopropylphenyl) phosphate. Retrieved from [Link]
-
Wellington Laboratories. (2022).[8] Reference Standards for Isopropylated Triphenyl Phosphate Isomers. Retrieved from [Link]
-
ResearchGate (MAK Collection). (2021). Triphenyl phosphate, isopropylated – Determination of isopropylated phenyl phosphates in workplace air using GC-MS. Retrieved from [Link]
Sources
- 1. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. CAS 68937-41-7: Phenol, isopropylated, phosphate (3:1) [cymitquimica.com]
- 4. Tris(4-isopropylphenyl) phosphate | CAS 68937-41-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - Tris(isopropylphenyl) phosphate (C27H33O4P) [pubchemlite.lcsb.uni.lu]
